Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate . This name derives from:
- Ethyl : The ethyl ester group (–COOCH₂CH₃) at position 3 of the thiophene ring
- 2-amino : The amino substituent (–NH₂) at position 2
- 5-[(4-chlorophenyl)carbamoyl] : A carbamoyl group (–CONH–) linked to a 4-chlorophenyl ring at position 5
- 4-methyl : A methyl group (–CH₃) at position 4
The thiophene core adopts a planar aromatic structure with conjugated π-electrons, while the substituents introduce steric and electronic perturbations. The 4-chlorophenyl group creates a para-substituted aromatic system that influences the compound's electronic distribution.
Molecular Formula and Weight Analysis
The molecular formula C₁₅H₁₅ClN₂O₃S comprises:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 15 | 12.01 | 180.15 |
| H | 15 | 1.008 | 15.12 |
| Cl | 1 | 35.45 | 35.45 |
| N | 2 | 14.01 | 28.02 |
| O | 3 | 16.00 | 48.00 |
| S | 1 | 32.07 | 32.07 |
| Total | 338.81 |
The calculated molecular weight of 338.81 g/mol matches experimental values from mass spectrometry. The exact monoisotopic mass is 338.049191 Da, reflecting the most abundant isotopic composition (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S).
CAS Registry Number and Alternative Chemical Identifiers
This compound has two CAS Registry Numbers :
- 350989-56-9 : Assigned during initial registration in chemical databases
- 5655-15-2 : An alternative identifier used in supplier catalogs and legacy systems
Key alternative identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| MDL Number | MFCD01151538 | |
| ChemSpider ID | 605248 | |
| InChIKey | STKCJIQMTZBUQU-UHFFFAOYSA-N | |
| PubChem CID | 694718 | |
| Sigma-Aldrich Catalog | OTV000936 |
Properties
IUPAC Name |
ethyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-3-21-15(20)11-8(2)12(22-13(11)17)14(19)18-10-6-4-9(16)5-7-10/h4-7H,3,17H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKCJIQMTZBUQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70971990 | |
| Record name | 5-Amino-N-(4-chlorophenyl)-4-(ethoxycarbonyl)-3-methylthiophene-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5655-15-2 | |
| Record name | 5-Amino-N-(4-chlorophenyl)-4-(ethoxycarbonyl)-3-methylthiophene-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- Ethyl acetoacetate or related β-ketoesters serve as starting materials for thiophene ring formation.
- N-bromosuccinimide (NBS) is used for selective bromination at the 5-position of the thiophene ring.
- N-substituted thiourea derivatives , particularly 4-chlorophenylthiourea, are employed to introduce the 4-chlorophenylcarbamoyl group via nucleophilic substitution and cyclization.
- Ammonia or ammonium salts provide the amino group at position 2.
One-Pot Bromination and Cyclization
A patented method (CN102079732B) describes a one-pot synthesis where ethyl acetoacetate is first brominated using N-bromosuccinimide in a mixed solvent system of water and tetrahydrofuran (THF). After completion of bromination, the reaction mixture is treated with the appropriate N-substituted thiourea derivative (e.g., 4-chlorophenylthiourea). Heating the mixture promotes cyclization to form the thiophene ring with the amino and carbamoyl substituents installed simultaneously. The product is then basified with ammonia water to yield the target compound after purification.
This method simplifies the traditional two-step bromination and cyclization into a single operation, improving yield and purity while reducing reaction time and operational complexity.
Amidation Step
The carbamoyl group at position 5 is introduced by reacting the amino-substituted thiophene intermediate with 4-chlorophenyl isocyanate or via direct coupling with 4-chlorophenylcarbamoyl chloride under controlled conditions. This step requires careful control of temperature and stoichiometry to avoid overreaction or side products.
Esterification
The ethyl ester at position 3 is generally formed by esterification of the corresponding carboxylic acid intermediate using ethanol in the presence of acid catalysts or by starting from ethyl acetoacetate, which already contains the ester functionality.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | N-bromosuccinimide (NBS) | Water/THF | 0–25 °C | 85–90 | Selective bromination at 5-position |
| Cyclization with thiourea | 4-chlorophenylthiourea, heating | Water/THF | 50–80 °C | 75–85 | One-pot with bromination step |
| Amidation | 4-chlorophenyl isocyanate or carbamoyl chloride | Dichloromethane or similar | 0–25 °C | 80–90 | Controlled addition to avoid side reactions |
| Esterification | Ethanol, acid catalyst (e.g., H2SO4) | Ethanol | Reflux (~78 °C) | 90–95 | If starting from acid intermediate |
Purification and Characterization
- The crude product is purified by recrystallization or column chromatography.
- Characterization is performed by NMR, IR, mass spectrometry, and X-ray crystallography to confirm the structure and purity.
- The compound exhibits a molecular weight of 338.8 g/mol and a molecular formula of C15H15ClN2O3S.
Research Findings and Advantages of the One-Pot Method
- The one-pot bromination and cyclization method reduces the number of purification steps, minimizing product loss and contamination.
- Use of commercially available and inexpensive starting materials enhances scalability.
- The method yields high purity products suitable for pharmaceutical research, including anti-tumor and anti-HIV drug development.
- The process is adaptable to synthesize various 2-substituted aminothiophene derivatives by changing the thiourea derivative.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Traditional two-step bromination and cyclization | Separate bromination of ethyl acetoacetate followed by cyclization with thiourea derivatives | Well-established, high selectivity | Time-consuming, multiple steps |
| One-pot bromination-cyclization (patented) | Combined bromination and cyclization in one reaction vessel | Simplified process, higher yield, less waste | Requires precise control of conditions |
| Amidation via isocyanate or carbamoyl chloride | Post-cyclization functionalization to introduce carbamoyl group | High specificity, good yields | Sensitive to moisture and temperature |
| Esterification from acid intermediate | Conversion of carboxylic acid to ethyl ester | High yield, straightforward | Requires acid intermediate |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiophene moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or sulfone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting various diseases.
Biological Studies: The compound’s biological activity is investigated for antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Research: It serves as a model compound for studying the reactivity and properties of thiophene derivatives.
Mechanism of Action
The mechanism by which Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, its potential anti-inflammatory activity may involve inhibition of cyclooxygenase enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in the substituents on the phenylcarbamoyl group or the thiophene ring. Below is a comparative analysis based on molecular properties, substituent effects, and synthetic relevance:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects :
- The 4-chlorophenyl group in the target compound enhances electron-withdrawing properties and lipophilicity compared to the 2-methoxyphenyl analog (), which may influence solubility and receptor interactions.
- Dimethylcarbamoyl substitution () reduces molecular weight and complexity but may decrease metabolic stability due to the absence of aromatic stabilization.
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., dimethylcarbamoyl) are synthesized in fewer steps (), whereas those with bulky groups (e.g., 5-acetyl-2-chlorobenzoyl in ) require multi-step functionalization.
Purity and Commercial Availability :
- The target compound and its 2-chlorophenyl analog are available at ≥95% purity (), while others (e.g., dimethylcarbamoyl derivative) are discontinued in some catalogs ().
Research Implications:
- The 4-chlorophenyl derivative’s balance of lipophilicity and electronic properties makes it a preferred candidate for structure-activity relationship (SAR) studies in drug discovery.
- Comparative crystallographic data (e.g., using SHELX or WinGX software; ) could elucidate conformational differences between positional isomers (2-chloro vs. 4-chloro).
Biological Activity
Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate, with the CAS number 350989-56-9, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₅H₁₅ClN₂O₃S
- Molecular Weight : 338.81 g/mol
- LogP : 4.686 (indicating lipophilicity)
- PSA (Polar Surface Area) : 113.15 Ų
The compound features a thiophene ring and an amino group that may contribute to its biological activity through interactions with various biological targets.
Biological Activity
The biological activity of this compound has been investigated in several studies focusing on its anti-cancer and cytotoxic properties.
Anti-Cancer Activity
-
Cytotoxicity Studies :
- In vitro studies have shown that derivatives of thiophene compounds exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds similar to this compound were tested against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. The results indicated significant anti-proliferative effects, with IC₅₀ values demonstrating the effectiveness of these compounds in inhibiting cell growth .
- Mechanism of Action :
Case Studies
-
Study on Thienopyrimidine Derivatives :
- A study focused on ethyl thienopyrimidine derivatives showed that one compound exhibited an IC₅₀ of approximately 13.42 μg/mL against MCF-7 cells, indicating a strong anti-cancer potential. The selectivity index was also favorable when compared to normal human mammary epithelial cells (MCF-10A), suggesting lower toxicity to normal cells .
- Comparative Analysis :
Table: Summary of Biological Activities
| Compound | Cell Line | IC₅₀ (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Ethyl 2-amino... | MCF-7 | 13.42 | Apoptosis induction |
| Ethyl 2-amino... | MDA-MB-231 | 52.56 | Cell cycle arrest |
| Thienopyrimidine 3 | MCF-10A | >100 | Selective toxicity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate?
- Methodology : A common route involves a multi-step Gewald reaction. For example, 4-chloroacetophenone is reacted with ethyl cyanoacetate in the presence of ammonium acetate and glacial acetic acid under Dean-Stark reflux to remove water. Subsequent carbamoylation with 4-chlorophenyl isocyanate yields the target compound. Purification is typically achieved via column chromatography using ethyl acetate/hexane gradients .
- Key Considerations : Monitor reaction progress using TLC, and confirm product identity via -NMR and IR spectroscopy (e.g., NH stretch at ~3165 cm, carbonyl at ~1649 cm) .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/methanol/phosphate buffer (pH 6.0, 11:1:8) at 1.0 mL/min. UV detection at ~311 nm is recommended for quantification .
- Spectroscopy : -NMR (DMSO-d) should show characteristic peaks for the ethyl ester (δ ~1.2–1.4 ppm, triplet; δ ~4.2–4.4 ppm, quartet), aromatic protons (δ ~7.3–7.8 ppm), and NH groups (δ ~6.5–7.0 ppm) .
Q. What safety protocols are essential for handling this compound?
- Hazards : Skin irritation (Category 2), eye irritation (Category 2A), and respiratory sensitization (Category 3) .
- Protocols :
- Use PPE (nitrile gloves, lab coat, safety goggles).
- Work in a fume hood to avoid inhalation of dust.
- In case of spills, contain with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Crystallization : Grow single crystals via slow evaporation of a saturated DMSO/ethanol solution.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Employ SHELXL for structure solution and refinement. Anisotropic displacement parameters (ADPs) should be modeled for non-H atoms. Validate using WinGX/ORTEP for thermal ellipsoid visualization .
- Metrics : Report bond lengths (e.g., C=O ~1.21 Å, C-S ~1.70 Å) and torsional angles to confirm conformational stability .
Q. What strategies are effective for derivatizing this compound to explore pharmacological activity?
- Functionalization :
- Amide Hydrolysis : React with NaOH/EtOH to yield the carboxylic acid, enabling coupling with amines via EDC/HOBt.
- Thiophene Modification : Introduce substituents at the 4-methyl position via Friedel-Crafts alkylation or halogenation .
- Biological Screening : Test derivatives for antimicrobial activity using MIC assays (e.g., against S. aureus or E. coli) or kinase inhibition via ATP-binding assays .
Q. How can stability studies under varying conditions inform storage and formulation?
- Experimental Design :
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 30 days. Analyze degradation via HPLC.
- Photostability : Expose to UV light (320–400 nm) and monitor by UV-Vis spectroscopy .
- Findings : Degradation products (e.g., hydrolyzed esters or oxidized thiophenes) should be characterized using LC-MS. Optimal storage: −20°C in amber vials under nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
